molecular formula C15H20N2O4 B168399 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1212132-10-9

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B168399
CAS No.: 1212132-10-9
M. Wt: 292.33 g/mol
InChI Key: SJINPULFJCWKFE-NEPJUHHUSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyridin-3-yl substituent at the 4-position, with a carboxylic acid moiety at the 3-position. Such compounds are critical intermediates in pharmaceutical synthesis, particularly for developing kinase inhibitors or other bioactive molecules where stereochemistry and functional group positioning influence target binding . The Boc group enhances stability during synthetic steps while allowing deprotection under acidic conditions for downstream modifications .

Properties

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJINPULFJCWKFE-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Boc-Protected Pyrrolidine Intermediate

The synthesis begins with glycine ethyl ester , which undergoes protection, cyclization, and functionalization to establish the pyrrolidine scaffold.

  • Amino Protection : Glycine ethyl ester is treated with Boc anhydride in the presence of a base (e.g., triethylamine) to form N-Boc-glycine ethyl ester .

  • Cyclization : A Michael addition with ethyl acrylate, catalyzed by lithium tert-butoxide, yields a pyrrolidine-3-carboxylate intermediate.

Reaction Conditions :

StepReagentsTemperatureTimeYield
ProtectionBoc₂O, Et₃N0°C → RT3 h>90%
CyclizationLiOtBu, ethyl acrylate-78°C → RT12 h85%

Step 2: Introduction of Pyridin-3-yl Group via Suzuki-Miyaura Coupling

The C4 position is functionalized with a pyridin-3-yl group using a palladium-catalyzed cross-coupling reaction.

  • Halogenation : The pyrrolidine intermediate is brominated at C4 using N-bromosuccinimide (NBS) under radical conditions.

  • Coupling : The brominated intermediate reacts with pyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃.

Optimization Data :

CatalystBaseSolventYieldPurity
Pd(PPh₃)₄Na₂CO₃DME/H₂O78%95%
PdCl₂(dppf)K₃PO₄Toluene/H₂O82%97%

Step 3: Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by acidification with HCl.

Characterization Data :

  • ¹H-NMR (CD₃OD) : δ 1.44 (s, 9H, Boc), 3.41–3.55 (m, 2H, H3/H4), 7.32–8.52 (m, 4H, pyridine).

  • HPLC Purity : ≥99% (Chiralcel OD-H column).

Synthetic Route 2: Asymmetric Hydrogenation of Enamides

Step 1: Enamide Synthesis

A Boc-protected enamide precursor is prepared from N-Boc-pyroglutamic acid through dehydration and subsequent functionalization.

Step 2: Enantioselective Hydrogenation

The enamide undergoes hydrogenation using a chiral ruthenium catalyst to establish the (3R,4S) configuration.

  • Catalyst : [(S)-(-)-5,5'-Bis(di(3,5-xylyl)phosphino)-4,4'-bi-1,3-benzodioxole]Ru(II) diacetate.

  • Conditions : H₂ (50 psi), MeOH, 60°C, 6 h.

Yield and Enantiomeric Excess (ee) :

Catalyst LoadingeeYield
0.5 mol%99.9%92%

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Metathesis)Route 2 (Hydrogenation)
Stereocontrol Moderate (requires resolution)Excellent (≥99.9% ee)
Yield 65–78%85–92%
Catalyst Cost Low (Pd-based)High (Ru-chiral ligand)
Scalability Suitable for large-scaleLimited by catalyst availability

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 is preferable for bulk synthesis due to lower catalyst costs.

  • Purification : Crystallization techniques using ethanol/water mixtures achieve >99.5% purity.

  • Environmental Impact : Route 2 generates less halogenated waste but requires specialized handling of chiral catalysts .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and synthesis parameters based on the evidence:

Compound Name (Substituent) Molecular Weight (g/mol) Yield (%) Purity (%) Hazards/Handling Considerations Key References
Target Compound (4-pyridin-3-yl) ~305–322* Not specified
(3R,4S)-4-(pyridin-4-yl) isomer 305.37 Requires standard lab precautions
(3R,4S)-4-(o-tolyl) analog 305.37 Irritant (skin/eyes), respiratory caution
(3R,4S)-4-(3-hydroxyphenyl) derivative Potential irritant
(3R,4S)-4-(3,5-dimethoxyphenyl) analog
(3S,4R)-4-(3-trifluoromethylphenyl) analog 357.33 Toxic if ingested, irritant
(3R,4S)-4-(4-bromo-3-fluorophenyl) analog 354.83
(3R,4S)-1-Cbz-4-methyl analog 263.29

*Estimated based on analogs (e.g., : C₁₇H₂₃NO₄ = 305.37 g/mol).

Key Observations:

Substituent Effects on Physicochemical Properties: Pyridinyl vs. Phenyl: Pyridinyl groups introduce polarity due to the nitrogen heteroatom, enhancing solubility in polar solvents compared to phenyl analogs . The pyridin-3-yl isomer may exhibit distinct hydrogen-bonding interactions compared to the 4-isomer, influencing receptor affinity in drug candidates. Electron-Withdrawing Groups (e.g., -CF₃, -CN): These substituents increase acidity of the carboxylic acid moiety (pKa ~4.3) and may accelerate Boc deprotection under mild acidic conditions .

Synthetic Performance :

  • Yields for Boc-protected pyrrolidine derivatives range widely (45–76%), influenced by substituent steric/electronic effects. For example, 3-pyridinyl coupling may require optimized Pd-mediated cross-coupling conditions, as seen in analogs with bromo/fluoro substituents .
  • Purity varies significantly (16% to >99%), with polar derivatives (e.g., hydroxylated analogs) posing challenges during chromatographic purification .

Safety Profiles: Most analogs are classified as irritants (skin/eyes) and require handling in ventilated environments. Acute oral toxicity (Category 4) is noted for phenyl-substituted variants .

Functional Group Interchangeability: Replacing Boc with Cbz (benzyloxycarbonyl) alters stability; Cbz derivatives are cleaved via hydrogenolysis, offering orthogonal protection strategies . Amino-substituted analogs (e.g., 4-aminopyrrolidine-3-carboxylic acid) serve as precursors for peptide coupling or further functionalization .

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H20N2O4C_{15}H_{20}N_{2}O_{4} with a molecular weight of 292.33 g/mol. It features a pyrrolidine ring substituted with a pyridine moiety and a tert-butoxycarbonyl (Boc) protecting group.

PropertyValue
Molecular Weight292.33 g/mol
CAS Number1435707-61-1
Purity98+%
Melting PointNot specified
SolubilityNot specified

Biological Activity

Research indicates that compounds containing the pyrrolidine structure exhibit various biological activities, including antibacterial, antiviral, and anticancer properties. The following sections detail specific activities associated with this compound.

Antiviral Activity

Studies have demonstrated that derivatives of pyrrolidine can inhibit viral replication. For example, compounds similar to this compound have shown effectiveness against viruses such as the hepatitis A virus (HAV) and various strains of influenza.

In a recent study, compounds from a related series exhibited significant antiviral activity against tobacco mosaic virus (TMV) with curative activities exceeding 55% at specific concentrations . This suggests that the compound may share similar mechanisms of action.

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Research has indicated that certain pyrrolidine derivatives can act as inhibitors of bacterial topoisomerases, which are essential for bacterial DNA replication. In vitro assays have shown that these compounds can effectively inhibit bacterial growth at micromolar concentrations .

Synthesis Routes

The synthesis of this compound can be achieved through several methods:

  • Boc Protection : The initial step often involves the protection of the amine group using a Boc group.
  • Pyridine Substitution : Subsequent reactions introduce the pyridine moiety through electrophilic aromatic substitution or coupling reactions.
  • Carboxylic Acid Formation : Finally, functionalization at the 3-position to introduce the carboxylic acid group is performed.

These synthetic strategies highlight the versatility in constructing complex organic molecules with potential pharmacological applications.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Anticancer Activity : A study involving β-amino acid derivatives demonstrated significant antiproliferative effects on glioma cell lines, suggesting that modifications to the pyrrolidine structure can enhance anticancer properties .
  • Combination Therapies : Research has shown that combining this compound with other biologically active compounds may yield synergistic effects, enhancing overall efficacy against target diseases .

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